Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a synthetic organic compound belonging to the benzothiazine class. This compound is characterized by its complex structure, which includes a benzothiazine ring fused with a carboxylate ester and a dipropylamino group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine core.
Introduction of the Dipropylamino Group: This step involves the alkylation of the benzothiazine intermediate with dipropylamine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies often focus on its interactions with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dipropylamino group can enhance its binding affinity and selectivity, while the benzothiazine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Ethyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Methyl 2-(diethylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Uniqueness
Methyl 2-(dipropylamino)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to the presence of the dipropylamino group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its lipophilicity, allowing for better membrane permeability and potentially improved therapeutic efficacy compared to its analogs.
Properties
IUPAC Name |
methyl 2-(dipropylamino)-3-oxo-4H-1,4-benzothiazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-8-18(9-5-2)15-14(19)17-12-10-11(16(20)21-3)6-7-13(12)22-15/h6-7,10,15H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAXLRWITRPWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.